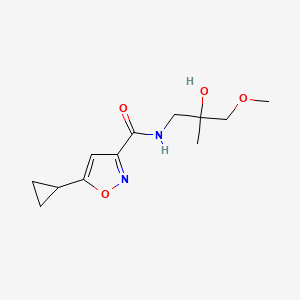

![molecular formula C21H14ClNO4 B6505358 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide CAS No. 923216-66-4](/img/structure/B6505358.png)

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated to afford N-(4-bromophenyl)furan-2-carboxamide analogues .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . For instance, in a molecule like N-(pyridin-2-ylmethyl)furan-2-carboxamide, the dihedral angle between furan and pyridine rings is 73.52 (14)° .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the synthesis of a norneolignan was accomplished by a one-pot reaction of methyl 3-(4-hydroxyphenyl)propionate and chloride under Friedel–Crafts reaction conditions and reductive desulfurization of the resultant benzofuran .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide was elucidated by single crystal X-ray diffraction . The compound crystallized in an orthorhombic lattice with a space group of Pca21 .Wissenschaftliche Forschungsanwendungen

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide has been used in a variety of scientific research applications, including the study of enzyme kinetics, the study of protein-protein interactions, and the study of drug-target interactions. It has also been used in the study of enzyme inhibition, drug metabolism, and drug delivery. Additionally, it has been used in the study of cell signaling pathways and in the development of novel pharmaceuticals.

Wirkmechanismus

Target of Action

The compound “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide” is a benzofuran derivative . Benzofuran derivatives have been found to be effective antimicrobial agents . They are known to interact with various targets in microbial cells, disrupting essential biological processes and leading to the death of the microbes .

Mode of Action

Benzofuran derivatives are known to interact with their targets in a way that disrupts essential biological processes . For instance, some benzofuran derivatives have been found to inhibit key enzymes in microbial cells, disrupting their metabolic processes and leading to cell death .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways in microbial cells . For instance, they can inhibit the synthesis of essential proteins, disrupt DNA replication, or interfere with cell wall synthesis . The disruption of these pathways can lead to the death of the microbial cells .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (ADME) can influence how much of the drug reaches its target, how long it stays in the body, and how quickly it is eliminated .

Result of Action

Based on the known effects of benzofuran derivatives, it can be inferred that the compound may have antimicrobial effects . By disrupting essential biological processes in microbial cells, the compound may lead to the death of the microbes .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a drug. Factors such as pH, temperature, and the presence of other substances can affect how a drug interacts with its target and how quickly it is metabolized and excreted . .

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide has a variety of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective reagent for laboratory experiments. Additionally, it has a high affinity for proteins, making it a useful tool for studying protein-protein interactions. However, it has a relatively low solubility in water, which can limit its use in some experiments. Additionally, it can be toxic to cells in high concentrations, so it is important to use it with caution.

Zukünftige Richtungen

The potential applications of N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide are vast and varied. It could be used to study the effects of drugs on specific proteins, to develop new pharmaceuticals, or to modulate cell signaling pathways. Additionally, it could be used to study enzyme inhibition, drug metabolism, and drug delivery. Finally, its anti-inflammatory, anti-cancer, and anti-tumor effects could be further explored.

Synthesemethoden

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide can be synthesized through a variety of methods, including the use of a Grignard reaction, an acid-catalyzed reaction, and a reduction reaction. The Grignard reaction involves the addition of a Grignard reagent to an aldehyde or ketone, while the acid-catalyzed reaction requires the use of an acid catalyst to form the desired product. The reduction reaction involves the use of a reducing agent, such as sodium borohydride, to reduce the starting material to the desired product.

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO4/c1-12-16-11-15(23-21(25)18-3-2-10-26-18)8-9-17(16)27-20(12)19(24)13-4-6-14(22)7-5-13/h2-11H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVAVVOSYDDJPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101164214 | |

| Record name | N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923216-66-4 | |

| Record name | N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923216-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(4-Chlorobenzoyl)-3-methyl-5-benzofuranyl]-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101164214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6505285.png)

![3-(4-fluorophenyl)-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6505286.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B6505306.png)

![N-[4-({[(2,6-difluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B6505321.png)

![N-[4-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6505326.png)

![N-[4-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B6505329.png)

![N-(4-{[(4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6505331.png)

![N-(4-fluoro-3-nitrophenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6505340.png)

![N-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B6505343.png)

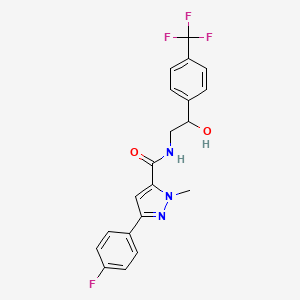

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B6505350.png)

![2-(2-fluorophenoxy)-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}acetamide](/img/structure/B6505372.png)

![N-{2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxypropanamide](/img/structure/B6505384.png)